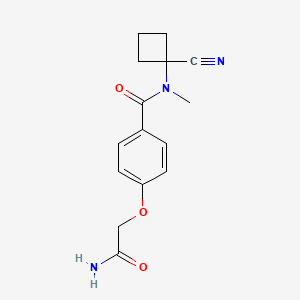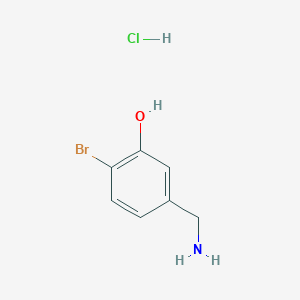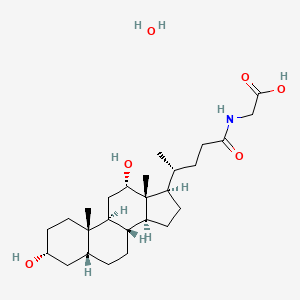![molecular formula C27H19BrN4O B2926793 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide CAS No. 361471-79-6](/img/structure/B2926793.png)
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinones, which includes “3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide”, often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Chemical Reactions Analysis
Quinazolinone derivatives, including “this compound”, can undergo a variety of chemical reactions. These include reactions with the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Aplicaciones Científicas De Investigación
Synthesis Techniques
Pd-Catalyzed Synthesis : A palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols has been developed to synthesize 4-phenylquinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, suggesting its role in generating (η(3)-benzyl)palladium species by activating the hydroxyl group of benzyl alcohol (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Solvent-Free Synthesis : The synthesis of 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst under solvent-free conditions is another efficient approach. This method employs copper (II) chloride as an oxidizing agent and can produce quinazolinones without the need for solvents (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).
Biological Applications
- Cytotoxicity Evaluation : Novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones have been synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. These compounds showed significant cytotoxicity, highlighting their potential in cancer research (Mphahlele, Khoza, & Mabeta, 2016).
Chemical Properties and Reactions
Suzuki-Miyaura Cross-Coupling : The Suzuki-Miyaura cross-coupling reaction has been used to synthesize triarylquinazolinones from dibromoquinazolinones. This process involves direct bromination and condensation, followed by dehydrogenation to yield potentially tautomeric compounds (Mphahlele, Maluleka, & Khoza, 2014).
Catalyzed Synthesis : Synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be catalyzed using succinimide-N-sulfonic acid. This method offers high yields, mild reaction conditions, and the use of a reusable catalyst, making it environmentally friendly (Ghashang, Mansoor, & Aswin, 2015).
Advancements in Methodology
Ionic Liquid Catalyst : A glycerol-based ionic liquid with a boron core has been introduced as a new and reusable medium for the synthesis of quinazolinones. This method is highly efficient and environmentally friendly, enabling the synthesis of various substrates (Safaei, Shekouhy, Shafiee, & Davoodi, 2013).
Mass Spectrometry Analysis : Electrospray mass spectrometry has been used to analyze the fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives from 2-aminobenzamide. This method provides insights into the electronic properties of derivatives (Harvey, 2000).
Mecanismo De Acción
Target of Action
The primary targets of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival.
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and induction of cell death . This is achieved through the disruption of EGFR and HER2 signaling pathways, which play crucial roles in cell survival and proliferation .
Propiedades
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-20-14-15-24-23(17-20)25(18-8-3-1-4-9-18)32-27(31-24)30-22-13-7-10-19(16-22)26(33)29-21-11-5-2-6-12-21/h1-17H,(H,29,33)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUAHANHEQCZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)
![2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine](/img/structure/B2926713.png)

![Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2926718.png)
![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2926720.png)

![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)




![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)
